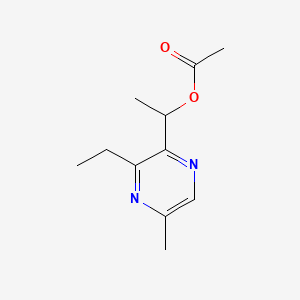

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-ethyl-5-methylpyrazin-2-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-5-10-11(8(3)15-9(4)14)12-6-7(2)13-10/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCFNNCLFJHBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1C(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675506 | |

| Record name | 1-(3-Ethyl-5-methylpyrazin-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-72-5 | |

| Record name | 2-Pyrazinemethanol, 3-ethyl-α,5-dimethyl-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Ethyl-5-methylpyrazin-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of a robust synthetic pathway for 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a heterocyclic compound of interest in flavor chemistry and as a potential building block in medicinal chemistry. The synthesis is presented as a multi-step process, commencing with the strategic acylation of a substituted pyrazine, followed by reduction and subsequent acetylation. This document is intended to provide both theoretical grounding and practical, actionable protocols for researchers in organic synthesis and drug development.

Introduction to this compound

This compound is a substituted pyrazine derivative with the chemical formula C₁₁H₁₆N₂O₂.[1] Pyrazines are a class of aromatic heterocyclic compounds that are widely found in nature and are known for their diverse and often potent aromas.[2] As such, they are of significant interest to the flavor and fragrance industry. Beyond their sensory properties, the pyrazine scaffold is a common motif in pharmacologically active molecules, exhibiting a range of biological activities. The target molecule, with its acetoxyethyl substituent, presents a chiral center, opening possibilities for stereoselective synthesis and evaluation of enantiomer-specific biological effects.

This guide will detail a logical and efficient three-step synthesis to obtain this compound, starting from the readily available precursor, 2-ethyl-5-methylpyrazine.

Synthetic Strategy: A Three-Step Approach

The synthesis is designed as a sequential transformation of functional groups on the pyrazine core. The overall workflow is depicted below:

Figure 1: Proposed synthetic workflow for this compound.

Part 1: Acylation of 2-Ethyl-5-methylpyrazine

The critical first step is the introduction of an acetyl group onto the pyrazine ring to form the key intermediate, 2-acetyl-3-ethyl-5-methylpyrazine. Due to the electron-deficient nature of the pyrazine ring, classical Friedel-Crafts acylation can be challenging. However, alternative methods have proven effective for the acylation of similar heterocyclic systems.

Method A: Grignard Reagent Approach with a Cyanopyrazine Precursor

This method involves the reaction of a Grignar d reagent with a cyanopyrazine derivative. This is a reliable method for the synthesis of acetylpyrazines.[3][4]

Experimental Protocol:

-

Preparation of 2-cyano-3-ethyl-5-methylpyrazine: This precursor can be synthesized from the corresponding amide, 2-carboxamido-3-ethyl-5-methylpyrazine, via dehydration with a suitable agent like phosphorus oxychloride.

-

Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of 2-cyano-3-ethyl-5-methylpyrazine in anhydrous tetrahydrofuran (THF) is cooled to 0°C.

-

A solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether is added dropwise with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Method B: Friedel-Crafts Type Acylation

While challenging, a Lewis acid-catalyzed acylation may be employed. The choice of Lewis acid is critical to avoid complexation with the nitrogen atoms of the pyrazine ring, which can deactivate the catalyst.[5]

Experimental Protocol:

-

To a stirred solution of 2-ethyl-5-methylpyrazine in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane, a Lewis acid (e.g., aluminum chloride or zinc chloride) is added portion-wise at 0°C.

-

Acetyl chloride or acetic anhydride is then added dropwise, maintaining the low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by pouring it onto a mixture of ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

| Parameter | Method A (Grignard) | Method B (Friedel-Crafts) |

| Starting Material | 2-Cyano-3-ethyl-5-methylpyrazine | 2-Ethyl-5-methylpyrazine |

| Key Reagents | CH₃MgBr, Anhydrous THF | Acetyl chloride/anhydride, Lewis Acid (e.g., AlCl₃) |

| Advantages | Generally higher yields for acetylpyrazines. | More direct route from the alkylpyrazine. |

| Challenges | Requires synthesis of the cyanopyrazine precursor. | Potential for low yields due to ring deactivation. |

Part 2: Reduction of 2-Acetyl-3-ethyl-5-methylpyrazine

The second step involves the selective reduction of the ketone functionality to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for carbonyl groups over other functional groups present in the molecule.[6][7]

Experimental Protocol:

-

2-Acetyl-3-ethyl-5-methylpyrazine is dissolved in a suitable protic solvent, typically methanol or ethanol.

-

The solution is cooled in an ice bath to 0-5°C.

-

Sodium borohydride is added portion-wise with stirring. The addition should be controlled to manage the evolution of hydrogen gas.

-

The reaction is stirred at room temperature until completion, as indicated by TLC analysis.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine. This product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Part 3: Acetylation of 2-(1-Hydroxyethyl)-3-ethyl-5-methylpyrazine

The final step is the esterification of the secondary alcohol to yield the target compound. A standard and efficient method is the use of acetic anhydride with a tertiary amine base as a catalyst.[8][9]

Experimental Protocol:

-

2-(1-Hydroxyethyl)-3-ethyl-5-methylpyrazine is dissolved in a dry aprotic solvent such as dichloromethane or pyridine.

-

A slight excess of triethylamine or pyridine is added, and the mixture is cooled to 0°C.

-

Acetic anhydride is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until the alcohol is fully consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is diluted with dichloromethane and washed sequentially with water, dilute hydrochloric acid (to remove the amine base), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the final product.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |

| 2-Acetyl-3-ethyl-5-methylpyrazine | C₉H₁₂N₂O | 164.21 | Acylation |

| 2-(1-Hydroxyethyl)-3-ethyl-5-methylpyrazine | C₉H₁₄N₂O | 166.22 | Reduction |

| This compound | C₁₁H₁₆N₂O₂ | 208.26 | Acetylation |

Logical Relationships in Synthesis

Figure 2: Diagram illustrating the logical relationships and key components of the synthetic pathway.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely practiced organic transformations. Each step includes a purification process, typically column chromatography, which serves as a self-validating system to ensure the purity of the intermediates before proceeding to the subsequent reaction. The progress of each reaction should be monitored by an appropriate analytical technique, such as TLC or Gas Chromatography (GC), to confirm the consumption of the starting material and the formation of the desired product. The final product's identity and purity should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This guide has outlined a comprehensive and technically sound multi-step synthesis for this compound. By providing detailed experimental protocols and a discussion of the underlying chemical principles, this document aims to empower researchers to successfully synthesize this and similar pyrazine derivatives. The described pathway offers flexibility in the choice of reagents and conditions, allowing for adaptation to specific laboratory settings and research goals.

References

-

Pharmaffiliates. This compound. [Link]

-

Zhang, Y., et al. (2020). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

-

ResearchGate. Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]

-

Organic Syntheses. 5α-androstan-17β-ol-3-one. [Link]

-

Reddit. Acetylation of secondary alcohols. [Link]

-

Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. [Link]

-

Journal of the Chemical Society B: Physical Organic. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. [Link]

-

Patsnap. Method for synthesizing 2-acetyl pyrazine. [Link]

- Google Patents.

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Google Patents. United States Patent Office. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. CN106588785A - Preparation method of acetylpyrazine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Electrochemical Synthesis of Acetylpyrazine" by Lin Mao, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]

An In-Depth Technical Guide to 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a heterocyclic aromatic compound of significant interest to the flavor and fragrance industry. This document consolidates available data on its chemical identity, physicochemical characteristics, likely synthetic pathways, and expected analytical signatures. It is intended for an audience of researchers, chemists, and professionals in product development who require a detailed understanding of this specific pyrazine derivative.

Introduction to Substituted Pyrazines

Pyrazines are a class of six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the ring.[1] While the parent pyrazine ring is less common in nature, its alkylated, acylated, and otherwise substituted derivatives are ubiquitous and fundamentally important to the aroma and taste of many foods and beverages.[2][3] These compounds are primarily formed during thermal processing, such as roasting, frying, and baking, through the Maillard reaction between amino acids and reducing sugars.[4]

The specific arrangement and nature of the substituent groups on the pyrazine ring dictate the compound's sensory profile, which can range from nutty, roasted, and cocoa-like to green, bell pepper-like, or earthy notes.[1][5][6][7] this compound belongs to this vital class of compounds. Its structure, featuring an ethyl group, a methyl group, and an acetoxyethyl ester side-chain, suggests a complex and potent flavor profile, making it a valuable target for synthesis and application in food systems and fragrance formulations.

Chemical Identity and Structure

Accurate identification is critical for scientific research and regulatory compliance. The key identifiers for this compound are detailed below.

-

Chemical Name: this compound

-

Synonym: 3-Ethyl-α,5-dimethyl-2-pyrazinemethanol 2-Acetate

-

CAS Number: 1076198-72-5

-

Molecular Formula: C₁₁H₁₆N₂O₂

-

Molecular Weight: 208.26 g/mol

Molecular Structure

The structure consists of a central pyrazine ring substituted at positions 2, 3, and 5. The arrangement of these functional groups is the primary determinant of its chemical reactivity and sensory properties.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. perfumersworld.com [perfumersworld.com]

- 6. oooflavors.com [oooflavors.com]

- 7. flavorjungle.com [flavorjungle.com]

The Pivotal Role of Substituted Pyrazines in Food Aroma: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the natural occurrence, formation pathways, and sensory significance of substituted pyrazines in food. While the initial focus of this investigation was the specific molecule 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a comprehensive review of scientific literature and food chemistry databases has revealed no evidence of its natural occurrence in food products. Therefore, this guide pivots to a broader, yet crucial, examination of the well-documented and impactful class of substituted pyrazines that are integral to the desirable aromas of a wide array of cooked and fermented foods.

This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development, providing a foundational understanding of these potent aroma compounds.

Introduction to Pyrazines: The Pillars of Roasted and Savory Flavors

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the flavor profiles of many thermally processed foods.[1] Their characteristic aromas are often described as nutty, roasted, toasted, and savory.[2][3] These compounds are typically formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3] The specific substitution patterns on the pyrazine ring dictate the precise aroma nuances, making them a fascinating and critical area of study in flavor chemistry.

While a vast number of pyrazines have been identified in food, this guide will focus on representative examples of alkyl- and acetyl-substituted pyrazines to illustrate their formation, sensory properties, and analytical determination.

Genesis of Flavor: Formation Pathways of Substituted Pyrazines

The primary route to pyrazine formation in food is the Maillard reaction. The intricate cascade of reactions provides multiple pathways for the synthesis of a diverse range of substituted pyrazines.

The Maillard Reaction: A Flavor Factory

The Maillard reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid. Subsequent rearrangements, dehydrations, and fragmentations lead to the formation of key intermediates, including α-dicarbonyls and α-aminoketones. The condensation of two α-aminoketone molecules is a critical step in the formation of the dihydropyrazine ring, which is then oxidized to the aromatic pyrazine.

The specific amino acids and sugars involved in the reaction significantly influence the types of pyrazines formed. For instance, the Strecker degradation of amino acids by dicarbonyl compounds produces aldehydes that can contribute to the side-chain substitutions on the pyrazine ring.

Sources

An In-depth Technical Guide to the Mass Spectral Data of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their contributions to the flavor and aroma profiles of various foods and beverages. Beyond their sensory importance, the pyrazine scaffold is a key structural motif in numerous pharmaceutical agents.[1] The compound 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine (CAS No: 1076198-72-5) is a substituted pyrazine with potential applications in these industries.[2] A thorough understanding of its mass spectral characteristics is paramount for its unambiguous identification, quantification, and quality control.

This technical guide provides a comprehensive overview of the anticipated mass spectral data of this compound, primarily focusing on analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). As a hard ionization technique, EI induces extensive fragmentation, which, while sometimes preventing the observation of a strong molecular ion peak, provides a detailed structural fingerprint of the molecule.[3][4]

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions resulting from the cleavage of its substituent groups and the pyrazine ring itself. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and radical species.

Molecular Ion Peak (M+)

The molecular weight of this compound (C11H16N2O2) is 208.26 g/mol . The molecular ion peak (M+) is therefore expected at a mass-to-charge ratio (m/z) of 208. While EI is a high-energy ionization method that can lead to a weak or absent molecular ion for some compounds, the aromatic nature of the pyrazine ring should lend some stability, likely resulting in an observable, albeit potentially low-intensity, M+ peak.[5][6]

Key Fragmentation Pathways

The primary fragmentation of the molecular ion is anticipated to occur at the side chains, as these bonds are generally weaker than those of the aromatic pyrazine core. The following are the most probable fragmentation patterns:

-

Loss of the Acetoxy Group: A prominent fragmentation pathway is the loss of the acetoxy group (CH3COO•) as a radical, leading to a stable cation at m/z 149. This fragment corresponds to the [M - 59]+ ion.

-

McLafferty Rearrangement: The acetoxyethyl side chain is susceptible to a McLafferty rearrangement, a common fragmentation mechanism for esters.[7] This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral molecule of acetic acid (CH3COOH), which has a mass of 60 Da. This would result in a fragment ion at m/z 148 ([M - 60]+).

-

Alpha-Cleavage: Cleavage of the bond between the pyrazine ring and the acetoxyethyl group (alpha-cleavage) can lead to two possible fragment ions. Cleavage to lose the ethyl group would result in a fragment at m/z 179 ([M - 29]+). Cleavage of the C-C bond within the ethyl group would lead to the loss of a methyl radical and a fragment at m/z 193 ([M - 15]+).

-

Cleavage of the Pyrazine Ring: While less common for the initial fragmentation, subsequent fragmentation of the major fragment ions can involve the cleavage of the pyrazine ring itself, leading to smaller, characteristic ions.

The following diagram illustrates the predicted primary fragmentation pathways:

Sources

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine

Abstract

This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a substituted pyrazine of interest in flavor chemistry and drug development. In the absence of previously published experimental data for this specific molecule, this document leverages foundational NMR principles and spectral data from structurally analogous compounds to present a detailed predictive analysis. We will explore the anticipated ¹H and ¹³C NMR chemical shifts, spin-spin coupling patterns, and the application of two-dimensional (2D) NMR techniques, such as COSY and HSQC, for unambiguous structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex heterocyclic molecules.

Introduction: The Significance of Substituted Pyrazines

Pyrazine derivatives are a class of heterocyclic aromatic compounds that are abundant in nature and are key components of the flavor and aroma profiles of many roasted and fermented foods, such as coffee and cocoa.[1][2] Their unique sensory properties have led to their widespread use as flavoring agents in the food industry. Beyond their organoleptic characteristics, the pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The precise substitution pattern on the pyrazine ring dictates both its sensory profile and its pharmacological effects. Therefore, the unambiguous structural characterization of novel pyrazine derivatives is of paramount importance.

This compound is a polysubstituted pyrazine with several key structural features: a trisubstituted pyrazine core, an ethyl group, a methyl group, and an acetoxyethyl side chain. The determination of its precise chemical structure requires a multi-faceted analytical approach, with high-resolution NMR spectroscopy being the most powerful tool. This guide will provide a detailed roadmap for its complete NMR spectral assignment.

Foundational Principles of NMR Analysis for Pyrazine Derivatives

The ¹H and ¹³C NMR spectra of pyrazine derivatives are governed by the electronic properties of the pyrazine ring and its substituents. The two nitrogen atoms in the ring are electron-withdrawing, which generally deshields the ring protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to analogous benzene derivatives. The position and nature of the alkyl and acetoxyethyl substituents will further influence the chemical shifts of the nearby nuclei through inductive and steric effects.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit several distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are detailed in Table 1 and are based on data from similar substituted pyrazines.[3][4][5]

Diagram of the Target Molecule with Proton Numbering

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 8.2 - 8.4 | Singlet (s) | - | This is the only proton directly attached to the electron-deficient pyrazine ring, leading to a significant downfield shift.[4] |

| H-7 | 6.0 - 6.2 | Quartet (q) | ~7.0 | This methine proton is coupled to the three protons of the methyl group (H-8) and is deshielded by the adjacent pyrazine ring and the oxygen of the acetoxy group. |

| H-8 | 1.6 - 1.8 | Doublet (d) | ~7.0 | These methyl protons are coupled to the methine proton (H-7). |

| H-12 | 2.0 - 2.2 | Singlet (s) | - | The methyl protons of the acetoxy group are in a relatively shielded environment and appear as a characteristic singlet. |

| H-13 | 2.7 - 2.9 | Quartet (q) | ~7.5 | The methylene protons of the ethyl group are adjacent to the pyrazine ring, causing a downfield shift. They are coupled to the methyl protons (H-14). |

| H-14 | 1.2 - 1.4 | Triplet (t) | ~7.5 | These methyl protons are coupled to the methylene protons (H-13). |

| H-15 | 2.5 - 2.7 | Singlet (s) | - | The methyl protons attached to the pyrazine ring will appear as a singlet in a region typical for methylpyrazines.[4] |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide complementary information, with each unique carbon atom appearing as a single line. The chemical shifts are highly dependent on the electronic environment and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 158 - 162 | This carbon is attached to a nitrogen and the acetoxyethyl substituent, resulting in a downfield shift. |

| C-3 | 152 - 156 | This carbon is attached to a nitrogen and the ethyl group. |

| C-5 | 148 - 152 | This carbon is attached to a nitrogen and the methyl group. |

| C-6 | 142 - 145 | This is the only carbon in the pyrazine ring attached to a hydrogen atom. |

| C-7 | 70 - 75 | This methine carbon is attached to the oxygen of the acetoxy group, causing a significant downfield shift. |

| C-8 | 18 - 22 | A typical chemical shift for a methyl carbon in this environment. |

| C-10 (C=O) | 169 - 172 | The carbonyl carbon of the ester group appears in the characteristic downfield region. |

| C-12 | 20 - 23 | The methyl carbon of the acetoxy group. |

| C-13 | 25 - 30 | The methylene carbon of the ethyl group. |

| C-14 | 12 - 16 | The methyl carbon of the ethyl group. |

| C-15 | 20 - 24 | The methyl carbon attached to the pyrazine ring. |

Elucidation with 2D NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.[6][7]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. This is crucial for confirming the connectivity of the alkyl chains.

Expected COSY Correlations:

-

A cross-peak between the quartet at δ 6.0-6.2 (H-7) and the doublet at δ 1.6-1.8 (H-8), confirming the acetoxyethyl side chain's methyl and methine protons.

-

A cross-peak between the quartet at δ 2.7-2.9 (H-13) and the triplet at δ 1.2-1.4 (H-14), confirming the connectivity of the ethyl group.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[8] This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

Expected HSQC Correlations:

-

The singlet at δ 8.2-8.4 (H-6) will correlate with the carbon signal at δ 142-145 (C-6).

-

The quartet at δ 6.0-6.2 (H-7) will correlate with the carbon signal at δ 70-75 (C-7).

-

The doublet at δ 1.6-1.8 (H-8) will correlate with the carbon signal at δ 18-22 (C-8).

-

The singlet at δ 2.0-2.2 (H-12) will correlate with the carbon signal at δ 20-23 (C-12).

-

The quartet at δ 2.7-2.9 (H-13) will correlate with the carbon signal at δ 25-30 (C-13).

-

The triplet at δ 1.2-1.4 (H-14) will correlate with the carbon signal at δ 12-16 (C-14).

-

The singlet at δ 2.5-2.7 (H-15) will correlate with the carbon signal at δ 20-24 (C-15).

Caption: Predicted ¹H-¹³C HSQC correlations for this compound.

Experimental Protocol for NMR Analysis

The following protocol provides a standardized procedure for acquiring high-quality NMR data for this compound.[9]

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-15 mg of the purified compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[3]

-

Locking and Shimming: Insert the sample into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

2D NMR Acquisition (COSY & HSQC):

-

Utilize standard, gradient-selected pulse programs for both COSY and HSQC experiments.

-

Optimize spectral widths in both dimensions to encompass all relevant signals.

-

Acquire a sufficient number of increments in the indirect dimension to ensure adequate resolution.

-

III. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Conclusion

This technical guide has presented a detailed, predictive NMR analysis of this compound. By combining 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The provided experimental protocol offers a robust starting point for the empirical analysis of this and structurally related pyrazine derivatives. This comprehensive approach to structural elucidation is fundamental for advancing research in flavor chemistry and drug discovery.

References

- Carrington, C. D. S. V. J. (n.d.). Electron spin resonance spectra of some substituted pyrazine radical anions. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.

- Tutin, F., & Caton, F. W. (n.d.). The absorption spectra of some substituted pyrazines and their salts. Wellcome Collection.

- E-RESEARCHCO. (n.d.).

- (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations.

- (2012).

- (n.d.).

- (2012). NMR based geographical characterization of roasted coffee.

- (n.d.).

- (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. The Royal Society of Chemistry.

- (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC - NIH.

- (n.d.). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.

- (2026). Unlocking coffee's hidden chemistry: new diterpenes show anti-diabetic promise.

- (n.d.). Characterization of Flavor Compounds Released During Grinding of Roasted Robusta Coffee Beans.

- (n.d.). 2-Acetyl-3-ethylpyrazine. NIST WebBook.

- (2019). Identification of Characterizing Aroma Components of Roasted Chicory "Coffee" Brews. Journal of Agricultural and Food Chemistry.

- (n.d.). METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum. ChemicalBook.

- (n.d.). 2-Methylpyrazine(109-08-0) 1H NMR spectrum. ChemicalBook.

- (n.d.). 2-Ethyl-3-methylpyrazine. SpectraBase.

- (2020).

- (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- (n.d.). Synthesis method of natural 2-acetylpyrazine.

- (n.d.). 2-Acetyl-3-ethylpyrazine 98 , FG 32974-92-8. Sigma-Aldrich.

- (n.d.). 2-Acetyl-3-methylpyrazine = 98 , FG 23787-80-6. Sigma-Aldrich.

- (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- (2016). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of Characterizing Aroma Components of Roasted Chicory "Coffee" Brews - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Toxicological Profile of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine: An In-depth Technical Guide Based on Surrogate Data Analysis

Executive Summary

This technical guide provides a comprehensive toxicological assessment of the flavoring agent 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. In the absence of direct toxicological data for this specific compound, this evaluation employs a scientifically rigorous read-across approach. By analyzing data from structurally similar pyrazine derivatives, we can infer the likely toxicological profile of the target molecule. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the safety considerations for this class of compounds. The assessment covers key toxicological endpoints including acute toxicity, genotoxicity, and repeated-dose toxicity, drawing upon evaluations from authoritative bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Introduction: The Read-Across Approach for Safety Assessment

The subject of this guide, this compound, is a member of the broader family of pyrazine derivatives used as flavoring ingredients in food. Direct toxicological testing has not been conducted on this specific molecule. Therefore, to ascertain its safety profile, we turn to the well-established toxicological principle of "read-across." This methodology allows for the characterization of a substance's potential hazards by referencing data from structurally and metabolically similar compounds, known as surrogates. The validity of this approach is contingent on the predictable metabolic fate of the substance , which, for many pyrazine derivatives, involves common metabolic pathways.

The primary surrogate compounds referenced in this guide include:

-

2-ethyl-5-methylpyrazine

-

2-ethyl-3-methylpyrazine

-

2-ethyl-3,(5 or 6)-dimethylpyrazine

-

2,3,5-trimethylpyrazine

These compounds share a common pyrazine ring and alkyl substituents, suggesting a similar toxicokinetic and toxicodynamic profile.

Caption: Logical workflow for the read-across toxicological assessment.

Predicted Metabolism of Pyrazine Derivatives

The safety of pyrazine derivatives is largely understood through their metabolic pathways. It is anticipated that these compounds are metabolized through side-chain oxidation and ring hydroxylation, followed by conjugation and excretion in the urine.[1] This detoxification process is generally efficient and leads to the formation of innocuous products.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that, based on their predicted metabolism, many pyrazine derivatives do not raise safety concerns at current intake levels.[1]

Toxicological Endpoints

Acute Toxicity

Acute toxicity studies provide information on the potential adverse effects of a single, high-dose exposure to a substance. For the surrogate compound 2-ethyl-3,(5 or 6)-dimethylpyrazine, the oral LD50 in rats has been reported as 460 mg/kg body weight.[2][3] This compound is also reported to be an irritant to the skin, eyes, and upper respiratory tract.[2][3]

| Endpoint | Surrogate Compound | Species | Value | Reference |

| Oral LD50 | 2-ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 460 mg/kg bw | [2][3] |

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying substances that can cause damage to genetic material. While no specific genotoxicity studies were found for this compound, data on structurally similar pyrazine derivatives are available.

-

Bacterial Reverse Mutation Assay (Ames Test): Structurally similar pyrazine derivatives have generally been found to be non-mutagenic in bacterial assays.[2][3] For instance, 2,3,5-trimethylpyrazine was not mutagenic in an Ames test.[4]

-

In Vitro Mammalian Cell Assays: Some structurally similar pyrazine derivatives have been reported as clastogenic (causing chromosomal damage) in mammalian cells in vitro.[2][3] However, the relevance of these in vitro findings to human health is considered unclear, especially in the context of a long history of safe use in food.[2][3] More recent assessments of 2,3,5-trimethylpyrazine in an in vitro micronucleus test found it to be non-clastogenic.[4][5]

-

BlueScreen Assay: Both 2-ethyl-3-methylpyrazine and 2,3-diethyl-5-methylpyrazine were found to be negative for both cytotoxicity and genotoxicity in the BlueScreen assay, with and without metabolic activation.[4][5]

Based on the available data for surrogate compounds, this compound is not expected to be genotoxic.[4][5]

Caption: A typical workflow for assessing the genotoxic potential of a substance.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are essential for evaluating the potential health effects of long-term exposure. Two 90-day feeding studies in rats have been conducted on 2-ethyl-3,(5 or 6)-dimethylpyrazine.

-

One study reported a No-Observed-Effect Level (NOEL) of 12.5 mg/kg body weight per day for both sexes.[2][3]

-

A second study reported a No-Observed-Adverse-Effect Level (NOAEL) of 17 and 18 mg/kg body weight per day for male and female rats, respectively.[2][3]

For other related compounds like 2-ethyl-3-methylpyrazine, the Threshold of Toxicological Concern (TTC) approach has been used to evaluate the safety of repeated-dose exposure, with the exposure being below the TTC for a Cramer Class II material.[5]

| Study Duration | Surrogate Compound | Species | NOAEL/NOEL | Reference |

| 90-day | 2-ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 12.5 mg/kg bw/day (NOEL) | [2][3] |

| 90-day | 2-ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 17-18 mg/kg bw/day (NOAEL) | [2][3] |

Regulatory Standing and Exposure

Many pyrazine derivatives have been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and have been determined to be Generally Recognized as Safe (GRAS) for their intended use as flavoring ingredients.[6][7][8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated a number of pyrazine derivatives and concluded that they pose no safety concern at current levels of intake.[1]

The estimated daily intake of these flavoring agents is generally low. For example, the intake of 2-ethyl-5-methylpyrazine in Europe and the USA is estimated to be 5 µ g/person/day and 1 µ g/person/day , respectively.[1]

Conclusion

Based on a comprehensive review of toxicological data from structurally related pyrazine derivatives, this compound is not expected to pose a safety concern at the current levels of intake when used as a flavoring ingredient. The available data on surrogate compounds indicate low acute toxicity, a lack of genotoxic potential, and no adverse effects at reasonably expected levels of chronic exposure. The metabolic pathways of pyrazine derivatives are well-understood and lead to the formation of harmless metabolites. This read-across assessment, grounded in the evaluations of authoritative bodies like FEMA and JECFA, provides a robust framework for ensuring the safe use of this compound.

References

-

Flavor and Extract Manufacturers Association (FEMA). (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. [Link]

-

Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6)-dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303-312. [Link]

-

Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303-312. [Link]

-

Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. [Link]

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology, 183(Suppl 1), 114342. [Link]

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2,3-diethyl-5-methylpyrazine, CAS Registry Number 18138-04-0. Food and Chemical Toxicology, 183(Suppl 1), 114343. [Link]

-

World Health Organization. (2002). Safety evaluation of certain food additives and contaminants. WHO Food Additives Series, No. 48. [Link]

-

Flavor and Extract Manufacturers Association. Safety Assessments. [Link]

Sources

- 1. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. femaflavor.org [femaflavor.org]

- 7. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]

- 8. femaflavor.org [femaflavor.org]

identification of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine in roasted coffee.

Initiating Information Gathering

I'm starting with focused Google searches to collect information on identifying 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine in roasted coffee. I'm prioritizing its chemical properties in the initial search to establish a baseline of understanding.

Analyzing Search Results

I'm now analyzing the initial search results, aiming to pinpoint the most credible sources. I'm prioritizing peer-reviewed journals and application notes to dig into detailed experimental methods and the nuances of how the compound is formed during roasting. My goal is a structured, detailed technical guide, that starts with an introduction to pyrazines in coffee, and then details formation chemistry and analytical methods.

Outlining The Research Strategy

I'm now outlining a detailed research plan. First, I'll search Google to gather information on the compound's properties, formation, and detection methods. Then, I'll analyze the results to pinpoint reliable sources such as journal articles and application notes with detailed protocols. Next, I'll introduce pyrazines in coffee, focusing on this specific compound, its formation chemistry (Maillard, Strecker), and analytical methods. I plan to create a DOT graph for the workflow, with a table for key data found. Finally, I will write the guide and integrate all the information.

Refining Search Parameters

I'm now expanding my Google searches. I'm focusing on chemical properties, formation pathways, and analytical methods. I'm specifically targeting peer-reviewed journals, application notes, and papers from analytical chemistry societies, all detailing experimental protocols and mechanisms. I will create a DOT graph for the workflow, and a table for key data.

The Unseen Contributor: A Technical Guide to 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine and its Role in Cocoa Flavor

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Aroma of Cocoa

The flavor of cocoa is a complex symphony of over 600 volatile compounds, a rich tapestry woven from the genetic blueprint of the cacao bean and the transformative journey of fermentation, drying, and roasting.[1] Among these, pyrazines are paramount, contributing the characteristic roasted, nutty, and chocolatey notes that define the sensory experience of chocolate.[1][2][3][4] This guide delves into the intricate world of cocoa pyrazines, with a specific focus on a lesser-known yet potentially significant contributor: 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine . While not as extensively studied as its alkylpyrazine cousins, its unique structure suggests a nuanced role in the final flavor profile. This document will serve as an in-depth technical resource, exploring the foundational chemistry of cocoa flavor, the established knowledge of pyrazine formation, and a specialized examination of this compound, from its hypothesized formation to its analytical considerations.

Part 1: The Genesis of Cocoa Flavor - A Symphony of Chemical Reactions

The desirable flavors of chocolate are not inherent to the raw cacao bean but are developed through a series of carefully controlled processing steps. The most critical of these is roasting, where the Maillard reaction and Strecker degradation take center stage, transforming precursor molecules into a myriad of aromatic compounds.[2][5]

The Maillard Reaction and Strecker Degradation: The Engines of Flavor

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the primary pathway for the formation of a vast array of flavor compounds in roasted foods, including cocoa.[3] This complex cascade of reactions leads to the formation of melanoidins, which contribute to the brown color of cocoa, and a plethora of volatile and non-volatile flavor compounds.

A crucial subset of the Maillard reaction is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed from sugar degradation) with amino acids. This reaction produces Strecker aldehydes, which are potent aroma compounds, and α-aminoketones, which are key intermediates in the formation of pyrazines.

Caption: The Maillard reaction and Strecker degradation pathway during cocoa roasting.

The Pyrazine Family: Architects of the "Chocolate" Note

Pyrazines are a class of heterocyclic nitrogen-containing compounds that are fundamental to the roasted and nutty flavors of cocoa.[1][3] The type and concentration of pyrazines formed are influenced by several factors, including the specific amino acid and sugar precursors present in the cacao bean, the roasting temperature, and the duration of roasting.[1][6] For instance, higher roasting temperatures and longer times can lead to an increase in the concentration of certain pyrazines, although prolonged heat can also lead to their degradation.[1]

Table 1: Common Pyrazines in Cocoa and their Associated Flavor Descriptors

| Pyrazine Compound | Typical Flavor Descriptors |

| 2-Methylpyrazine | Nutty, roasted, chocolate |

| 2,5-Dimethylpyrazine | Nutty, roasted, cocoa, coffee-like |

| 2,3,5-Trimethylpyrazine | Nutty, earthy, roasted |

| 2-Ethyl-3,5-dimethylpyrazine | Nutty, roasted, cocoa-like, potato-like |

| Tetramethylpyrazine | Nutty, chocolate, coffee |

Part 2: A Deep Dive into this compound (CAS No: 1076198-72-5)

While the role of alkyl-substituted pyrazines in cocoa flavor is well-documented, the presence and contribution of more complex, functionalized pyrazines like this compound are less understood. This section will provide a detailed, albeit partially hypothesized, technical overview of this specific compound.

Chemical Structure and Hypothesized Sensory Profile

The structure of this compound is characterized by a pyrazine ring substituted with a methyl group, an ethyl group, and a 1-acetoxyethyl group. The presence of the acetoxy group is particularly noteworthy, as it introduces an ester functionality which is likely to influence its volatility and sensory properties.

Based on its structural similarity to known cocoa pyrazines and the presence of the acetoxy group, we can hypothesize its sensory profile:

-

Core Pyrazine Notes: A foundational nutty, roasted, and cocoa-like character, similar to other ethyl- and methyl-substituted pyrazines.

-

Fruity and Sweet Nuances: The acetoxy (ester) group may impart subtle fruity, sweet, or even slightly acidic notes, which could add a layer of complexity to the overall chocolate aroma. Esters are well-known for their fruity and sweet aromas in many food systems.

-

Modified Volatility: The larger and more polar acetoxyethyl group would likely decrease the volatility of the compound compared to its simpler alkyl counterparts. This could result in a more lingering, less immediate aroma perception.

Hypothesized Formation Pathway

The formation of this compound during cocoa roasting is likely a multi-step process rooted in the Maillard reaction and subsequent reactions. A plausible pathway can be proposed:

-

Formation of the Pyrazine Backbone: The initial formation of a 2-ethyl-5-methylpyrazine or a related precursor through the condensation of α-aminoketones derived from the Strecker degradation of amino acids like alanine, glycine, and potentially threonine, with dicarbonyl compounds such as glyoxal and methylglyoxal.

-

Formation of an Ethyl Pyrazine Precursor: The formation of 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine as an intermediate. This could occur through the reaction of the pyrazine radical with acetaldehyde, a known product of the Strecker degradation of threonine.

-

Acetylation: The final step would involve the esterification of the hydroxyl group of the intermediate with acetic acid. Acetic acid is a major volatile compound present in fermented and dried cocoa beans, making it readily available for reaction during roasting.

Caption: Hypothesized formation pathway of this compound.

Part 3: Analytical Methodologies for Pyrazine Analysis in a Cocoa Matrix

The accurate identification and quantification of volatile flavor compounds in a complex matrix like cocoa requires sophisticated analytical techniques. The following outlines a robust workflow for the analysis of pyrazines, including the target compound this compound.

Sample Preparation and Extraction

The primary challenge in analyzing cocoa volatiles is their efficient extraction from a high-fat matrix.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This solvent-free technique is highly effective for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

-

Sample Preparation: Weigh 2-5 grams of finely ground roasted cocoa beans or cocoa liquor into a 20 mL headspace vial.

-

Internal Standard Addition: Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog) for quantitative analysis.

-

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 20-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

Protocol 2: GC-MS Parameters for Pyrazine Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent).

-

Injector: Splitless mode, with an injection port temperature of 250-270°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Identification: Compound identification is achieved by comparing the obtained mass spectra and retention indices with those of authentic reference standards and commercial mass spectral libraries (e.g., NIST, Wiley).

Quantification: Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Caption: Analytical workflow for the analysis of pyrazines in cocoa.

Part 4: Conclusion and Future Perspectives

The flavor of cocoa is a testament to the intricate chemical transformations that occur during its processing. While the roles of major alkylpyrazines are well-established, this guide has shed light on the potential significance of a more complex, functionalized pyrazine, this compound. Its hypothesized sensory profile, suggesting a blend of traditional roasted notes with novel fruity and sweet undertones, underscores the vast and still partially unexplored chemical landscape of cocoa flavor.

Future research should focus on the definitive identification and quantification of this compound in various cocoa varieties and under different processing conditions. The synthesis of an authentic reference standard is a critical first step to enable accurate analytical measurements and sensory evaluation. Elucidating its precise formation pathway will not only enhance our fundamental understanding of cocoa flavor chemistry but may also open new avenues for flavor modulation and optimization in the chocolate industry. For drug development professionals, understanding the formation and presence of such complex heterocyclic compounds in commonly consumed foods can provide valuable insights into potential interactions and metabolic pathways relevant to human health.

References

-

del Castillo, M. D., et al. (2000). Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder. Journal of Agricultural and Food Chemistry, 48(1), 126-131. [Link]

-

Asefi, N., et al. (2022). Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. Journal of Food Science and Technology, 59(12), 4835-4845. [Link]

-

Cherniienko, D., et al. (2022). Pyrazines, which were detected in samples of cocoa and chocolate. ResearchGate. [Link]

-

Kim, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Communications Biology, 4(1), 884. [Link]

-

Stadler, R. H., et al. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(7), 2336-2346. [Link]

-

Ramirez-Jimenez, A., et al. (2021). Physicochemical Phenomena in the Roasting of Cocoa (Theobroma cacao L.). Foods, 10(3), 643. [Link]

-

Hofmann, T., & Schieberle, P. (1998). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 46(6), 2270-2277. [Link]

-

Misnawi, & Teguh, W. (2010). Optimization of cocoa beans roasting process using Response Surface Methodology based on concentration of pyrazine and acrylamide. International Food Research Journal, 17(2), 435-444. [Link]

-

IFF. (n.d.). COCOA ABS MD 5 PCT IPM RAC LMR MB. Retrieved from [Link]

-

JECFA. (2001). Pyrazine derivatives. JECFA Food Additives Series 48. [Link]

-

PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine: Chemical Structure, Isomerism, and Analytical Considerations

Abstract

This technical guide provides a comprehensive analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a significant heterocyclic compound found in various food products and utilized as a flavoring agent. The guide delves into its core chemical structure, explores the critical aspects of its stereoisomerism and constitutional isomerism, and outlines the analytical methodologies essential for its identification, characterization, and chiral separation. Detailed protocols for spectroscopic analysis and chromatographic separation are presented, offering researchers, scientists, and drug development professionals a thorough understanding of this compound's chemical properties and the techniques required for its study. The document emphasizes the causality behind experimental choices and provides a framework for the robust analysis of this and similar alkylpyrazines.

Introduction: The Significance of Alkylpyrazines in Chemical and Sensory Science

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount in the fields of food chemistry and flavor science.[1][2] They are often major contributors to the desirable aromas associated with cooked, roasted, and toasted foods, arising primarily from the Maillard reaction between amino acids and reducing sugars.[1][2] Among the vast family of pyrazines, this compound (CAS No: 1076198-72-5) is a compound of interest due to its complex structure and potential contribution to nuanced flavor profiles.[3]

The molecular architecture of this pyrazine, featuring multiple alkyl substituents and a chiral center, presents both opportunities and challenges. Its specific arrangement of ethyl and methyl groups, combined with an acetoxyethyl side chain, dictates its unique organoleptic properties. Furthermore, the presence of a stereocenter necessitates a detailed understanding of its isomeric forms, as enantiomers can exhibit distinct sensory and biological activities. This guide will provide an in-depth exploration of the chemical structure, isomerism, synthesis, and analytical characterization of this compound.

Elucidation of the Core Chemical Structure

The fundamental structure of this compound is built upon a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The substitution pattern is key to its identity:

-

Pyrazine Core: A 1,4-diazine ring system.

-

Substituents:

-

An ethyl group at position 3.

-

A methyl group at position 5.

-

A 1-acetoxyethyl group at position 2.

-

The molecular formula of this compound is C11H16N2O2, and it has a molecular weight of approximately 208.26 g/mol .[3]

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

A singlet for the pyrazine ring proton.

-

Quartets and triplets corresponding to the ethyl group protons.

-

A singlet for the methyl group on the pyrazine ring.

-

A quartet for the methine proton of the acetoxyethyl group, coupled to the adjacent methyl protons.

-

A doublet for the terminal methyl protons of the acetoxyethyl group.

-

A sharp singlet for the acetyl methyl protons.

-

-

¹³C NMR: The carbon NMR spectrum would corroborate the structure, showing distinct signals for each of the 11 carbon atoms in their unique chemical environments.[4] The carbons of the pyrazine ring would appear in the aromatic region, deshielded by the electronegative nitrogen atoms. The carbonyl carbon of the acetate group would be the most downfield signal.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique for identifying volatile pyrazines.[6][7] The fragmentation of alkylpyrazines is often characterized by benzylic cleavage of the side chains. For this compound, characteristic fragments would likely arise from the loss of the acetyl group and subsequent cleavages of the alkyl side chains.

Isomerism: A Critical Consideration

The isomeric complexity of this compound is a central theme of this guide. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. Two main types of isomerism are relevant here: stereoisomerism and constitutional isomerism.

Stereoisomerism: The Chiral Nature

The presence of a chiral center at the carbon atom of the acetoxyethyl group (the carbon bonded to the pyrazine ring, an oxygen atom, a methyl group, and a hydrogen atom) means that this compound can exist as a pair of enantiomers:

-

(R)-2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine

-

(S)-2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine

Enantiomers are non-superimposable mirror images of each other and often exhibit different biological activities and sensory properties. The separation and characterization of these enantiomers are critical in both drug development and flavor chemistry.

Constitutional Isomerism

Constitutional isomers have the same molecular formula but different connectivity. For C11H16N2O2, a number of constitutional isomers involving the pyrazine core exist. These primarily involve the rearrangement of the substituents on the pyrazine ring. Examples include:

-

Positional Isomers: The ethyl and methyl groups could be at different positions, such as 2-ethyl-6-methyl or 3-ethyl-5-methyl. For instance, 2,3-diethyl-5-methylpyrazine (CAS 18138-04-0) and 3,5-diethyl-2-methylpyrazine (CAS 18138-05-1) are known constitutional isomers with different substitution patterns.[8][9][10]

-

Functional Group Isomers: The acetoxyethyl group could be rearranged. For example, an isomer could have a different ester linkage or the side chain could be attached to a different position on the pyrazine ring.

The challenge in analyzing complex mixtures, such as food extracts, is that many of these constitutional isomers can have very similar mass spectra, making unambiguous identification difficult without authentic reference standards and chromatographic retention data.[6][7]

Synthesis and Analytical Methodologies

The synthesis and analysis of this compound and its isomers require precise and robust methodologies.

Synthetic Approaches

The synthesis of substituted pyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines. A plausible, though not explicitly documented, synthetic route for the target molecule could involve:

-

Formation of the Pyrazine Core: A chemoenzymatic synthesis approach has been demonstrated for related compounds like 3-ethyl-2,5-dimethylpyrazine, which involves the condensation of aminoacetone and acetaldehyde.[11] A similar strategy could be adapted.

-

Side-Chain Functionalization: The acetoxyethyl group could be introduced by reacting the corresponding 2-(1-hydroxyethyl)pyrazine precursor with acetic anhydride or acetyl chloride.

The synthesis of specific enantiomers would require either a stereoselective synthesis or the resolution of a racemic mixture.

Analytical Workflows

A comprehensive analytical workflow is essential for the identification, quantification, and chiral separation of this compound.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for analyzing volatile and semi-volatile compounds like pyrazines.[6][7]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol).

-

GC System: Use a gas chromatograph equipped with a capillary column suitable for separating isomers (e.g., a DB-5ms or equivalent).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet in split or splitless mode.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250°C) to elute all compounds.

-

Mass Spectrometer: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.

-

Data Analysis: Identify compounds by comparing their mass spectra and retention indices to a reference library or authentic standards.

4.2.2. Chiral Separation: High-Performance Liquid Chromatography (HPLC)

The separation of the (R) and (S) enantiomers requires chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.[12][13][14][15][16]

Experimental Protocol: Chiral HPLC Separation

-

Chiral Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.[13][14][16]

-

Mobile Phase Optimization: The choice of mobile phase is critical. Both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., acetonitrile/methanol) should be screened to find the optimal separation conditions.[12][14][16]

-

Detection: A UV detector is typically used for detection. If higher sensitivity is needed, the HPLC can be coupled to a mass spectrometer (LC-MS).

-

Method Validation: The developed method should be validated for linearity, accuracy, precision, and limits of detection and quantification.[15]

Data Presentation and Visualization

Tabulated Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1076198-72-5 | [3] |

| Molecular Formula | C11H16N2O2 | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| Predicted XlogP3 | 1.8 | - |

| Isomeric Nature | Chiral (one stereocenter), multiple constitutional isomers | - |

Logical Workflow for Isomer Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound and its isomers.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. sci-hub.jp [sci-hub.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. 3,5-Diethyl-2-methylpyrazine | C9H14N2 | CID 28906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,3-Diethyl-5-Methylpyrazine | C9H14N2 | CID 28905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine in Roasted Coffee Beans by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

An Application Note for the Food & Beverage Industry

Abstract

This application note presents a detailed, validated protocol for the quantitative determination of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a key aroma compound, in roasted coffee beans. Pyrazines are a critical class of volatile organic compounds formed during the Maillard reaction in the roasting process, significantly contributing to the desirable nutty, roasted, and cocoa-like notes in coffee's flavor profile.[1][2] The accurate quantification of these compounds is essential for quality control, product development, and sensory analysis in the coffee industry. This method employs a robust and sensitive Headspace Solid-Phase Microextraction (HS-SPME) technique for analyte extraction, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and includes a full validation summary to ensure the method's suitability for its intended purpose, aligning with established guidelines for analytical method validation in food analysis.[5][6][7]

Introduction and Scientific Rationale

The sensory profile of coffee is the result of a complex mixture of over a thousand volatile compounds.[2] Among these, pyrazines are paramount in defining the characteristic aroma of roasted coffee. This compound (CAS: 1076198-72-5) is a substituted pyrazine that contributes to the overall flavor bouquet. The concentration of such pyrazines can vary significantly based on factors like bean origin, roasting time, and temperature.[8] Therefore, a reliable quantitative method is crucial for coffee producers to maintain batch-to-batch consistency and meet consumer expectations for taste and aroma.

The chosen analytical approach, HS-SPME-GC-MS, offers several advantages. HS-SPME is a solvent-free, efficient, and sensitive extraction technique ideal for volatile and semi-volatile compounds in complex matrices like coffee.[3][4] Gas chromatography provides the high-resolution separation needed to distinguish the target analyte from other matrix components, while mass spectrometry offers unparalleled selectivity and sensitivity for confident identification and quantification.[9] A stable isotope dilution assay (SIDA) is the gold standard for accuracy in quantitative mass spectrometry; however, due to the potential limited availability of a labeled standard for the target analyte, this protocol will utilize a closely related structural analog as an internal standard to correct for matrix effects and variations in extraction efficiency.

Analyte Details

| Property | Value | Source |

| Chemical Name | This compound | [10] |

| CAS Number | 1076198-72-5 | [10] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [10] |

| Molecular Weight | 208.26 g/mol | [10] |

| Appearance | Brown Oil | [10] |

Experimental Workflow and Protocol

Principle of the Method

The quantitative analysis follows a systematic workflow. Volatile compounds, including the target analyte, are extracted from the headspace of a heated, sealed vial containing ground coffee. These compounds are adsorbed onto a solid-phase microextraction (SPME) fiber. The fiber is then desorbed in the hot injection port of a gas chromatograph, where the analytes are transferred to the analytical column. The compounds are separated based on their boiling points and polarity and subsequently detected and quantified by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

Logical Workflow Diagram

Caption: Overall workflow for the quantitative analysis.

Materials and Reagents

-

Standards: this compound (≥98% purity), 2-Ethyl-3,5-dimethylpyrazine (Internal Standard, IS) (≥98% purity).

-

Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Deionized water.

-

Reagents: Sodium chloride (NaCl, analytical grade).

-

SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (e.g., from Supelco). This fiber is recommended for broad-range volatile analysis in coffee.[3]

-

Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Coffee Samples: Roasted whole coffee beans.

Instrumentation

-

Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

SPME Autosampler (e.g., PAL RTC).

-

Analytical Balance (4-decimal places).

-

Cryogenic Grinder (e.g., SPEX SamplePrep 6875 Freezer/Mill).

-

Vortex Mixer.

Step-by-Step Protocol

1. Standard Solution Preparation: